4-cyano-N-phenylbenzamide

Pharmaceutical intermediate synthesis Citalopram manufacturing 5-Cyanophthalide preparation

4-Cyano-N-phenylbenzamide (CAS 17922-96-2) is the regiospecific para-cyano benzamide required for citalopram intermediate synthesis via the Micheli route—only the benzoyl-cyano isomer undergoes ortho-lithiation/cyclization to 5-cyanophthalide. Substituting N-(4-cyanophenyl)benzamide (CAS 10278-46-3) fails this cascade. Verify regioisomeric identity by mp 178–179°C or HPLC before purchase. For AR modulator libraries, this isomer provides the validated H-bond acceptor pharmacophore targeting the conserved arginine residue. ≥96% purity, white solid. Request CoA with mp and ¹H NMR confirmation.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 17922-96-2
Cat. No. B3024896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-phenylbenzamide
CAS17922-96-2
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C14H10N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,(H,16,17)
InChIKeyPMOXWVIRAXTQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-N-phenylbenzamide (CAS 17922-96-2): A Regiospecific Benzamide Scaffold for Androgen Receptor Ligand Design and Citalopram Intermediate Synthesis


4-Cyano-N-phenylbenzamide (CAS 17922-96-2), also known as 4-cyanobenzanilide, is a para-cyano-substituted N-phenylbenzamide with the molecular formula C₁₄H₁₀N₂O and molecular weight 222.24 g/mol. This compound features a cyano group (–C≡N) at the para-position of the benzoyl ring, distinguishing it from its regioisomer N-(4-cyanophenyl)benzamide (CAS 10278-46-3) in which the cyano group resides on the aniline ring [1]. The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in non-steroidal androgen receptor (AR) ligands [2] and as a versatile synthetic building block for pharmaceutical intermediates . Commercially, the compound is typically supplied at ≥95% purity as a white to bright white solid with a melting point of 178–179 °C and a predicted LogP of approximately 2.88 [3] [4].

Why N-Phenylbenzamide Analogs Cannot Substitute for 4-Cyano-N-phenylbenzamide (CAS 17922-96-2) in Regiospecific Applications


Substituting 4-cyano-N-phenylbenzamide with in-class N-phenylbenzamide analogs fails because the position of the cyano substituent dictates fundamentally different molecular recognition, physicochemical properties, and synthetic utility. The para-cyano group on the benzoyl ring of 4-cyano-N-phenylbenzamide creates a distinct hydrogen-bond-accepting pharmacophore that interacts with the arginine residue in the androgen receptor ligand-binding domain—a role the regioisomer N-(4-cyanophenyl)benzamide cannot fulfill due to altered electron distribution and geometry [1]. In synthetic chemistry, only 4-cyano-N-phenylbenzamide bearing the cyano on the benzoyl moiety can undergo the specific cyclization to 5-cyanophthalide, the penultimate intermediate in citalopram production . Furthermore, quantitative crystal structure analysis reveals that the para-cyano substitution on the benzoyl ring versus the aniline ring yields different intermolecular interaction networks (N–H…O chains versus O…π and N–H…N contacts), directly affecting solid-state stability and formulation behavior [2]. The 8 °C difference in melting point and 0.20 log unit difference in LogP between these two regioisomers [3] provide quantifiable evidence that generic substitution without regiospecific verification will compromise experimental reproducibility.

Quantitative Differentiation Evidence for 4-Cyano-N-phenylbenzamide (CAS 17922-96-2) Versus Closest Analogs


Synthetic Yield in 5-Cyanophthalide Production: 4-Cyano-N-phenylbenzamide Enables Citalopram Intermediate Synthesis at 92% Yield

4-Cyano-N-phenylbenzamide is uniquely capable of serving as the direct precursor to 1-oxo-3-hydroxy-1,3-dihydro-N-phenyl-isoindole-5-carbonitrile en route to 5-cyanophthalide, the key intermediate of the antidepressant drug citalopram. The synthesis from 4-cyanobenzoyl chloride and aniline produces 4-cyano-N-phenylbenzamide in 92% isolated yield as a white solid . In contrast, the regioisomer N-(4-cyanophenyl)benzamide (CAS 10278-46-3) cannot participate in this cyclization pathway because the cyano group on the aniline ring is positioned distal to the reactive amide carbonyl, preventing lactone formation . This regiospecific synthetic utility represents a binary differentiation: 4-cyano-N-phenylbenzamide is a productive intermediate; the regioisomer is not.

Pharmaceutical intermediate synthesis Citalopram manufacturing 5-Cyanophthalide preparation

Melting Point Differentiation: 4-Cyano-N-phenylbenzamide (178–179 °C) Versus N-(4-Cyanophenyl)benzamide (170–170.5 °C)

The melting point of 4-cyano-N-phenylbenzamide is reported as 178–179 °C [1], whereas its regioisomer N-(4-cyanophenyl)benzamide (CAS 10278-46-3) melts at 170–170.5 °C (experimental, from ethanol) . This ~8 °C difference provides a straightforward analytical discriminator for identity confirmation and purity assessment by differential scanning calorimetry (DSC) or melting point apparatus. The higher melting point of the 4-cyano-N-phenylbenzamide isomer is consistent with the stronger intermolecular N–H…O hydrogen-bonding chains observed in its crystal packing, as opposed to the O…π and N–H…N interactions dominant in certain cyano-substituted isomers [2].

Solid-state characterization Purity assessment Polymorph screening

Lipophilicity Divergence: LogP 2.88 for 4-Cyano-N-phenylbenzamide Versus LogP 2.68 for Its Regioisomer

The predicted LogP of 4-cyano-N-phenylbenzamide is 2.88 [1], compared to a predicted LogP of 2.68 for N-(4-cyanophenyl)benzamide . This 0.20 log unit difference, while modest, reflects the distinct electronic influence of cyano placement: when the electron-withdrawing –CN group is on the benzoyl ring (as in 4-cyano-N-phenylbenzamide), the amide NH becomes more acidic and the overall dipole moment shifts compared to the isomer where –CN is on the aniline ring. In chromatographic method development, this ΔLogP of 0.20 translates to a meaningful retention time shift under reversed-phase conditions, enabling baseline separation of the two regioisomers [1].

Lipophilicity prediction ADME profiling Chromatographic retention

Crystal Packing Divergence: N–H…O Chain Architecture in 4-Cyano-N-phenylbenzamide Versus O…π Networks in Cyano-Aniline Isomers

Quantitative crystal structure analysis by Mandal & Chopra (2025) systematically compared nine isomeric trifluoromethyl- and cyano-substituted N-phenylbenzamides [1]. For 4-cyano-N-phenylbenzamide (cyano on the benzoyl ring), the crystal packing is primarily stabilized via N–H…O and C–H…O hydrogen-bonded chains, a motif that is conserved across para-substituted benzoyl-cyano analogs. In contrast, certain cyano-substituted isomers with the –CN group on the aniline ring exhibit packing dominated by O…π and N–H…N interactions, with the N–H…O chain motif being absent [1]. This fundamental difference in supramolecular architecture directly impacts bulk properties: the N–H…O chain motif in 4-cyano-N-phenylbenzamide confers greater lattice stability, consistent with its higher melting point [1] [2]. Molecular electrostatic surface potential (MESP) analysis further revealed that the cyano group in these benzamides displays reduced amphoteric character compared to ethynyl analogs, enhancing electron-donor capacity for forming multiple weak C–H/N–H…(–C≡N) interactions [1].

Crystal engineering Solid-state stability Intermolecular interaction analysis

Established Pharmacophore Status: 4-Cyanobenzanilide as a Privileged Polar Pharmacophore in Non-Steroidal Androgen Receptor Ligands

The cyanobenzanilide motif—specifically the 4-cyano substitution on the benzoyl ring as found in 4-cyano-N-phenylbenzamide—is recognized as one of the two privileged polar pharmacophores in non-steroidal androgen receptor (AR) ligand design, alongside the nitrobenzamide motif [1]. Fujii et al. (2009) explicitly identified that 'most non-steroidal AR ligands so far known are structurally limited to nitro- or cyanobenzanilide as the polar pharmacophore,' motivating the development of alternative hydrogen-bonding components to expand chemical space beyond these scaffolds [1]. The cyano group on the benzoyl ring forms a critical hydrogen-bond-accepting interaction with the conserved arginine residue in the AR ligand-binding domain, a geometric constraint that requires the –CN group to be positioned on the benzoyl rather than the aniline ring [1]. While the unsubstituted N-phenylbenzamide lacks this hydrogen-bonding capacity entirely, the regioisomer N-(4-cyanophenyl)benzamide places the –CN group in an orientation suboptimal for the same AR interaction, as confirmed by the extensive SAR literature built around benzoyl-cyano rather than aniline-cyano N-phenylbenzamides [1].

Androgen receptor modulation Pharmacophore design Non-steroidal AR ligands

Broad-Spectrum N-Phenylbenzamide Antiviral Class Effects: Scaffold Enables Anti-EV71 and Anti-HCV Activity While 4-Cyano Substitution Modulates Potency

The N-phenylbenzamide scaffold, of which 4-cyano-N-phenylbenzamide is a specific member, has demonstrated antiviral activity against Enterovirus 71 (EV71) and Hepatitis C virus (HCV) in multiple independent studies [1] [2]. Jiang et al. (2015) reported that several N-phenylbenzamide derivatives exhibited anti-EV71 IC₅₀ values below 5.00 μmol/L, with compound 29 achieving potency comparable to the reference drug pirodavir [1]. Ji et al. (2013) identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e) with anti-EV71 IC₅₀ values of 5.7 ± 0.8 to 12 ± 1.2 μM and a favorable selectivity index (TC₅₀ = 620 ± 0.0 μM in Vero cells, versus pirodavir TC₅₀ = 31 ± 2.2 μM) [2]. While direct IC₅₀ data for 4-cyano-N-phenylbenzamide against EV71 or HCV are not reported in these primary studies, the 4-cyano substitution on the benzoyl ring is a well-precedented structural modification within the N-phenylbenzamide antiviral SAR landscape, with the electron-withdrawing cyano group predicted by QSAR models to enhance electrophilicity and electrostatic interactions relevant to antimicrobial and antiviral target engagement [3]. Importantly, the position of the cyano group (benzoyl vs. aniline ring) may influence antiviral potency, as the 4-substituent on the benzoyl ring directly modulates the electronic character of the amide carbonyl—a key pharmacophoric element for target binding [1].

Antiviral drug discovery Enterovirus 71 inhibition N-Phenylbenzamide SAR

Recommended Procurement and Application Scenarios for 4-Cyano-N-phenylbenzamide (CAS 17922-96-2) Based on Verifiable Differentiation Evidence


Citalopram Intermediate Manufacturing: 4-Cyano-N-phenylbenzamide as the Exclusive Precursor to 5-Cyanophthalide

In the industrial synthesis of the SSRI antidepressant citalopram, 4-cyano-N-phenylbenzamide is the required intermediate for the preparation of 5-cyanophthalide via the Micheli et al. (2001) three-step route . The synthesis proceeds from commercially available 4-cyanobenzoyl chloride and aniline to give 4-cyano-N-phenylbenzamide in 92% yield, followed by directed ortho-lithiation and cyclization to 1-oxo-3-hydroxy-1,3-dihydro-N-phenyl-isoindole-5-carbonitrile, and ultimately 5-cyanophthalide . Procurement of the correct regioisomer (cyano on benzoyl ring) is essential—the regioisomer N-(4-cyanophenyl)benzamide cannot undergo this cyclization cascade. Quality specifications should require ≥95% purity with regioisomeric purity verification by HPLC or melting point (178–179 °C) [1].

Androgen Receptor Pharmacophore Studies: Using 4-Cyano-N-phenylbenzamide as the Canonical Cyanobenzanilide Scaffold

For medicinal chemistry programs targeting the androgen receptor (AR), 4-cyano-N-phenylbenzamide serves as the validated cyanobenzanilide pharmacophore scaffold [2]. The para-cyano group on the benzoyl ring functions as a hydrogen-bond acceptor that engages the conserved arginine residue in the AR ligand-binding domain. Researchers synthesizing non-steroidal AR modulator libraries should use 4-cyano-N-phenylbenzamide rather than N-(4-cyanophenyl)benzamide as the core structure, as the extensive SAR literature (Fujii et al., 2009) is built around the benzoyl-cyano substitution pattern [2]. The well-characterized crystal structure (Mandal & Chopra, 2025) [3] provides a reliable starting point for structure-based drug design, with the N–H…O chain packing motif offering predictable solid-state behavior for co-crystallization studies.

Regioisomeric Purity Control in N-Phenylbenzamide SAR Libraries

For laboratories constructing N-phenylbenzamide-focused compound libraries for antiviral (EV71, HCV) or antimicrobial screening, 4-cyano-N-phenylbenzamide and its regioisomer N-(4-cyanophenyl)benzamide must be procured and handled as distinct chemical entities with verified regioisomeric identity [4] [5]. The two compounds can be distinguished analytically by: (a) melting point (178–179 °C vs. 170–170.5 °C) [1] ; (b) chromatographic retention based on ΔLogP of 0.20 under reversed-phase conditions [6]; and (c) ¹H NMR: the amide NH chemical shift and aromatic splitting pattern differ diagnostically due to the distinct electronic environment of the cyano group on the benzoyl versus aniline ring. Procurement specifications should mandate Certificate of Analysis documentation that includes melting point, HPLC purity, and ¹H NMR confirmation of regioisomeric identity.

Solid-State Formulation and Polymorph Screening Studies

The quantitative crystal structure data from Mandal & Chopra (2025) [3] provide a foundation for solid-state formulation development. 4-Cyano-N-phenylbenzamide crystallizes with N–H…O hydrogen-bonded chains as the dominant packing motif, conferring distinct mechanical and thermodynamic properties compared to cyano-aniline ring isomers that pack via O…π and N–H…N interactions [3]. For preformulation studies, the crystal structure (monoclinic C2 space group, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4) enables prediction of morphology, mechanical properties, and potential polymorph landscapes [3]. The reduction in amphoteric character of the cyano group (relative to ethynyl analogs) documented by MESP analysis further informs co-crystal partner selection strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-cyano-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.